3-アミノ-N,N-ジエチル-4-ピペリジン-1-イル-ベンゼンスルホンアミド

説明

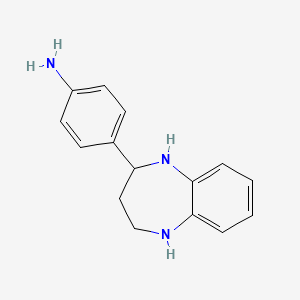

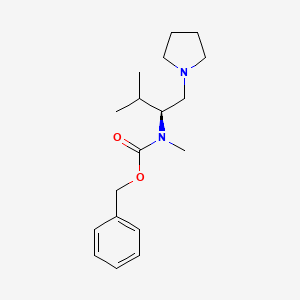

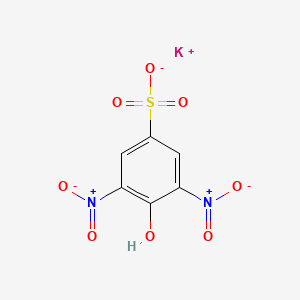

“3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide” is a chemical compound with the molecular formula C15H25N3O2S and a molecular weight of 311.44 . It is categorized as a heterocyclic organic compound .

Molecular Structure Analysis

The molecular structure of “3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide” consists of a benzenesulfonamide core with a piperidinyl group and an amino group attached .Physical and Chemical Properties Analysis

“3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide” has a molecular weight of 311.44 and a molecular formula of C15H25N3O2S .科学的研究の応用

プロテオミクス研究

この化合物は、プロテオームとその機能の研究を含むプロテオミクス研究で使用されます。 ペプチドカップリング反応を介してカルボキシルリンカーと反応する能力により、タンパク質の分析と特性評価に役立つ貴重なツールとなっています .

抗菌活性

この化合物のいくつかの誘導体は、E. coli、S. aureus、およびC. albicansなどの様々な微生物に対する抗菌活性が評価されており、それぞれグラム陰性菌、グラム陽性菌、および真菌を表しています .

創薬

この化合物に存在するアミン基は、他の分子と迅速に結合することができ、タリドミドベースのPROTAC(プロテオリシス標的キメラ)の開発のための機能化されたリガンドとなっています。 これらは、タンパク質の分解を標的とする新しいクラスの薬剤です .

有機合成

これは、有機合成における基本的な構成要素であり、特に通常は複数のステップを必要とする不飽和中間体のワンポット官能化に役立ちます .

将来の方向性

While specific future directions for “3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide” are not mentioned in the retrieved sources, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

- The primary target of this compound is believed to be CDK8 (Cyclin-Dependent Kinase 8) . CDK8 is a member of the cyclin-dependent kinase family and plays a crucial role in cell cycle regulation, transcriptional control, and signal transduction.

- Wnt/β-catenin pathway : CDK8 is known to regulate Wnt signaling. Inhibition of CDK8 may impact Wnt-dependent gene expression, affecting cell fate determination, proliferation, and differentiation .

Target of Action

Biochemical Pathways

生化学分析

Biochemical Properties

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and serves as a basic building block for making protein degrader libraries .

Cellular Effects

Given its role in proteomics research , it may be involved in influencing protein interactions and functions within cells.

Molecular Mechanism

The exact molecular mechanism of action of 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide is not clearly defined in the available literature. Its ability to conjugate with carboxyl linkers suggests that it may interact with biomolecules in a specific manner .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide in laboratory settings. The compound is recommended to be stored at room temperature .

Metabolic Pathways

Given its role in proteomics research , it may interact with various enzymes or cofactors.

Subcellular Localization

Given its role in proteomics research , it may be involved in specific cellular compartments or organelles.

特性

IUPAC Name |

3-amino-N,N-diethyl-4-piperidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2S/c1-3-18(4-2)21(19,20)13-8-9-15(14(16)12-13)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGRWIHLMRQAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387994 | |

| Record name | 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22745-63-7 | |

| Record name | 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chlorophenylthio)acetyl]-4-phenylthiosemicarbazide](/img/structure/B1620654.png)

![7,8-Dihydro-6H-Dipyrido[1,2-a:2',1'-c][1,4]diazepinediium dibromide](/img/structure/B1620659.png)

![3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine](/img/structure/B1620668.png)